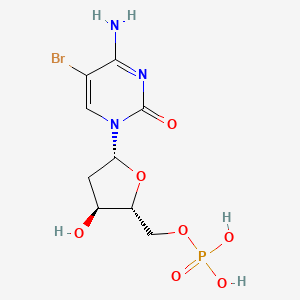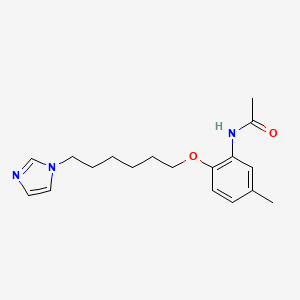
5-Bromo-2'-deoxy-cytidine-5'-monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2’-deoxy-cytidine-5’-monophosphate is a synthetic nucleoside analogue with a chemical structure similar to cytidine. It is commonly used in scientific research as a DNA photosensitizer, modifying double-stranded DNA and determining DNA damage through photon irradiation . This compound is particularly significant in the study of DNA repair mechanisms and the effects of DNA damage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2’-deoxy-cytidine-5’-monophosphate involves the bromination of 2’-deoxycytidine followed by phosphorylation. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetonitrile or dichloromethane. The phosphorylation step involves the reaction of the brominated nucleoside with a phosphorylating agent like phosphorus oxychloride (POCl3) or a phosphoramidite reagent under controlled conditions .
Industrial Production Methods
Industrial production of 5-Bromo-2’-deoxy-cytidine-5’-monophosphate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2’-deoxy-cytidine-5’-monophosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Oxidation and Reduction: The compound can undergo oxidation to form 5-bromo-2’-deoxycytidine-5’-diphosphate or reduction to form 5-bromo-2’-deoxycytidine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include various phosphorylated derivatives and substituted nucleosides, which are useful in further biochemical studies and applications.
Applications De Recherche Scientifique
5-Bromo-2’-deoxy-cytidine-5’-monophosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of modified nucleotides and nucleosides.
Biology: Employed in studies of DNA damage and repair mechanisms, as well as in the investigation of DNA-protein interactions.
Industry: Utilized in the production of diagnostic reagents and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of 5-Bromo-2’-deoxy-cytidine-5’-monophosphate involves its incorporation into DNA, where it acts as a photosensitizer. Upon exposure to light, the compound generates reactive oxygen species (ROS) that cause DNA strand breaks and cross-links. This leads to the activation of DNA repair pathways and can result in cell death if the damage is extensive . The molecular targets include DNA itself and various proteins involved in the DNA repair process.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2’-deoxyuridine: Another brominated nucleoside analogue used in similar applications, particularly in cell proliferation studies.
5-Aza-2’-deoxycytidine: A nucleoside analogue used in the treatment of myelodysplastic syndromes and as a DNA methylation inhibitor.
Uniqueness
5-Bromo-2’-deoxy-cytidine-5’-monophosphate is unique due to its specific incorporation into DNA and its ability to act as a photosensitizer, making it particularly useful in studies of DNA damage and repair. Its bromine atom allows for specific interactions and modifications that are not possible with other nucleoside analogues.
Propriétés
Numéro CAS |
6674-56-2 |
|---|---|
Formule moléculaire |
C9H13BrN3O7P |
Poids moléculaire |
386.09 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(4-amino-5-bromo-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H13BrN3O7P/c10-4-2-13(9(15)12-8(4)11)7-1-5(14)6(20-7)3-19-21(16,17)18/h2,5-7,14H,1,3H2,(H2,11,12,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |
Clé InChI |
PLDRCXOBLRYJSZ-RRKCRQDMSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)Br)COP(=O)(O)O)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=NC2=O)N)Br)COP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione;hydrate](/img/structure/B12932299.png)

![5-(tert-Butyl) 2-methyl 3-amino-6,6-dimethyl-4,6-dihydro-5H-thieno[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B12932308.png)

![[(2-Phenyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12932314.png)

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide](/img/structure/B12932329.png)




